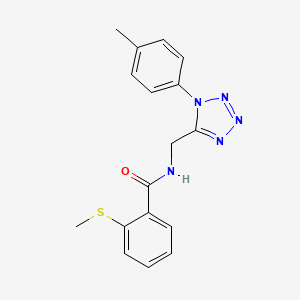

2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a tetrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The tetrazole ring can be formed via a cyclization reaction involving an azide and a nitrile precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of this compound typically involves the coupling of a methylthio group with a tetrazole derivative, facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The resulting compound exhibits a molecular formula of C20H22N6OS and a molecular weight of approximately 394.50 g/mol. The structural composition includes a methylthio group, a tetrazole ring, and a benzamide moiety, which collectively contribute to its biological activity and stability.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives related to 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide have been tested against various bacterial strains. Studies show that certain tetrazole derivatives demonstrate effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Tetrazole-containing compounds have also been explored for their anti-inflammatory effects. In various studies, derivatives similar to this compound have been evaluated using the carrageenan-induced rat paw edema model. Results indicate that these compounds can significantly reduce inflammation, positioning them as candidates for therapeutic agents in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of tetrazole derivatives are under investigation, with some studies highlighting their ability to inhibit tumor growth through various mechanisms. Compounds with structural similarities to this compound have shown promise in preclinical trials for their cytotoxic effects on cancer cell lines .

Organic Electronics

The unique electronic properties of tetrazole derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be incorporated into organic photovoltaic devices due to their ability to form stable thin films with desirable charge transport characteristics .

Coordination Chemistry

The ability of tetrazoles to act as ligands in coordination chemistry opens avenues for creating metal complexes with potential applications in catalysis and materials science. The interactions between the tetrazole ring and metal ions can lead to the formation of novel materials with unique properties .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: shares similarities with other benzamide derivatives and tetrazole-containing compounds.

Benzamide derivatives: Often used in medicinal chemistry for their diverse biological activities.

Tetrazole-containing compounds: Known for their stability and ability to mimic carboxylic acids.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Actividad Biológica

The compound 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a novel derivative that has garnered interest due to its potential biological activities. This review synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, characterization, and pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzamide derivatives with tetrazole precursors. The synthesis pathways often utilize metal-free conditions, enhancing the environmental sustainability of the process. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Characterization Data

| Technique | Observed Value | Reference |

|---|---|---|

| Melting Point | 139-141 °C | |

| NMR (1H) | δ 8.95 (s, 1H), δ 4.01 (t, J = 4.7 Hz, 4H) | |

| FTIR | Characteristic peaks at 1650 cm⁻¹ (C=O stretch) |

Antioxidant Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antioxidant properties. The DPPH (α,α-diphenyl-β-picrylhydrazyl) assay demonstrates that these compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antihypertensive Effects

A series of studies have evaluated the antihypertensive potential of tetrazole derivatives, including our compound of interest. The results suggest that these compounds can act as angiotensin II receptor antagonists, which are vital in managing hypertension. For instance, certain derivatives have shown enhanced blood pressure-lowering effects compared to traditional medications .

Urease Inhibition

The urease inhibitory activity is another significant aspect of this compound's biological profile. Urease is an enzyme associated with various infections, particularly those caused by Helicobacter pylori. In vitro studies have shown that some derivatives exhibit potent urease inhibition, which could be beneficial in treating related infections .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Agar well diffusion methods reveal that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .

Case Study 1: Antioxidant Evaluation

In a study focused on antioxidant activity, several tetrazole derivatives were synthesized and tested using the DPPH assay. The results indicated that the compound showed a significant reduction in DPPH radical concentration compared to control samples.

Case Study 2: Antihypertensive Assessment

Another study assessed the antihypertensive effects of various derivatives through in vivo models. The results demonstrated a marked decrease in systolic blood pressure in treated groups compared to untreated controls.

Table 2: Biological Activity Summary

| Biological Activity | Test Method | Result |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity |

| Antihypertensive | In Vivo | Notable reduction in blood pressure |

| Urease Inhibition | Enzyme Assay | Potent inhibition observed |

| Antibacterial | Agar Diffusion | Effective against E. coli and S. aureus |

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-12-7-9-13(10-8-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFVNCIJCNLNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.